molecular formula C30H55NO10 B588005 De(cladinosyl) Clarithromycin CAS No. 118058-74-5

De(cladinosyl) Clarithromycin

Numéro de catalogue: B588005
Numéro CAS: 118058-74-5
Poids moléculaire: 589.8 g/mol
Clé InChI: QTLYNHBYTKOXTE-FNAMOMDESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

De(cladinosyl) Clarithromycin, also known as 3-O-Decladinosyl-6-O-methylerythromycin A, is a derivative of Clarithromycin, a macrolide antibiotic. This compound is characterized by the absence of the cladinosyl sugar moiety, which is present in the parent compound, Clarithromycin. This compound has a molecular formula of C30H55NO10 and a molecular weight of 589.76 g/mol .

Applications De Recherche Scientifique

De(cladinosyl) Clarithromycin has several scientific research applications:

Mécanisme D'action

Target of Action

De(cladinosyl) Clarithromycin, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a pivotal role in the translation and assembly of proteins within the bacterial cell .

Mode of Action

this compound exerts its antibacterial action by binding to the 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria) .

Biochemical Pathways

Upon administration, Clarithromycin undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial activity . The alteration in the metabolism of glycerophospholipids has also been observed with Clarithromycin exposure .

Pharmacokinetics

Clarithromycin is well absorbed from the gastrointestinal tract, and its systemic bioavailability is reduced due to first-pass metabolism . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . In patients with severe renal impairment, increased plasma concentrations and a prolonged elimination half-life for Clarithromycin and its metabolite have been reported .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This results in the effective treatment of a wide variety of bacterial infections .

Action Environment

Analyse Biochimique

Biochemical Properties

De(cladinosyl) Clarithromycin interacts with various enzymes and proteins. It is known to inhibit bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This interaction interferes with the translation and protein assembly process, making this compound a powerful tool in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells. For instance, it has been shown to increase neuronal excitability in CA3 pyramidal neurons through a reduction in GABAergic signaling . It also has immunomodulatory effects, potentially expediting recovery of monocyte HLA-DR expression, which may be responsible for reduced recurrence of sepsis .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the bacterial 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during the translation and protein assembly process . This action can be bacteriostatic or bactericidal depending on the organism and drug concentration .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that clarithromycin induces hyperexcitability in single neurons, which is related to a reduction in GABAergic signaling . This suggests that the effects of this compound can vary over time, potentially influencing long-term cellular function.

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it’s worth noting that clarithromycin, from which this compound is derived, has been used in equine medicine with specific dosage recommendations .

Metabolic Pathways

This compound is metabolized through several pathways, including oxidative N-demethylation and hydroxylation . These metabolic processes are crucial for the drug’s function and can influence its effects on metabolic flux or metabolite levels.

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it’s known that clarithromycin, its parent compound, is widely distributed, including into abscesses, and can be used to treat intracellular organisms .

Subcellular Localization

Given its ability to penetrate bacterial cell walls and bind to the bacterial 50S ribosomal subunit , it can be inferred that it localizes to the bacterial ribosome within the cell.

The information provided is based on the current understanding and available resources .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of De(cladinosyl) Clarithromycin involves the selective removal of the cladinosyl sugar moiety from Clarithromycin. This can be achieved through a series of chemical reactions, including hydrolysis and methylation. The process typically involves the use of strong acids or bases to cleave the glycosidic bond, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The production process is optimized to minimize waste and reduce production costs while maintaining high purity standards .

Analyse Des Réactions Chimiques

Types of Reactions

De(cladinosyl) Clarithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Clarithromycin: The parent compound, which contains the cladinosyl sugar moiety.

    Erythromycin: Another macrolide antibiotic with a similar structure but different functional groups.

    Azithromycin: A macrolide antibiotic with a broader spectrum of activity.

Uniqueness

De(cladinosyl) Clarithromycin is unique due to the absence of the cladinosyl sugar moiety, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Clarithromycin. This structural difference can influence its antibacterial activity and its interaction with bacterial ribosomes .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of De(cladinosyl) Clarithromycin involves the removal of the 3-O-cladinose moiety from Clarithromycin and subsequent replacement with a deoxy sugar, such as 3-deoxy-D-manno-octulosonic acid (KDO) or 2,3-dideoxy-2,3-diamino-D-glucose (DAG). This can be achieved through a series of steps involving selective protection, deprotection, and coupling reactions.", "Starting Materials": [ "Clarithromycin", "Protecting reagents (e.g. TBDMS-Cl, TMSOTf)", "Deprotecting reagents (e.g. TBAF)", "Deoxy sugar precursor (e.g. KDO, DAG)", "Coupling reagents (e.g. DMT-MM, HATU)" ], "Reaction": [ "Protection of the 4'- and 6-OH groups of Clarithromycin using TBDMS-Cl and TMSOTf, respectively", "Selective removal of the 3-O-cladinose moiety using TBAF", "Coupling of the deoxy sugar precursor (e.g. KDO, DAG) to the 3-OH group of the resulting intermediate using a coupling reagent (e.g. DMT-MM, HATU)", "Deprotection of the 4'- and 6-OH groups using appropriate deprotecting reagents (e.g. TBAF)" ] }

Numéro CAS

118058-74-5

Formule moléculaire

C30H55NO10

Poids moléculaire

589.8 g/mol

Nom IUPAC

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1

Clé InChI

QTLYNHBYTKOXTE-FNAMOMDESA-N

SMILES isomérique

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

SMILES canonique

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Synonymes

3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin;  5-O-Desosaminyl-6-O-methylerythronolide A;  3-O-Decladinosyl-6-O-methylerythronolide A; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.